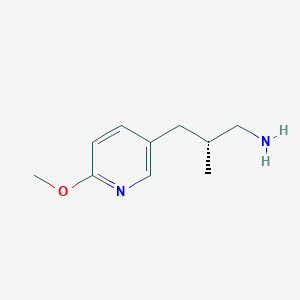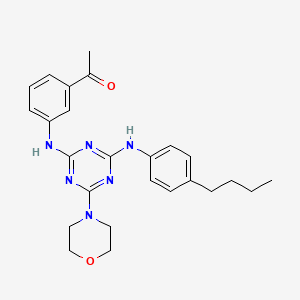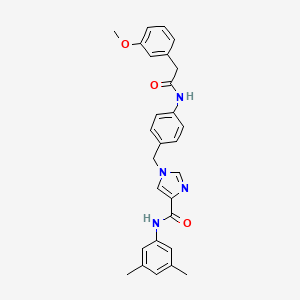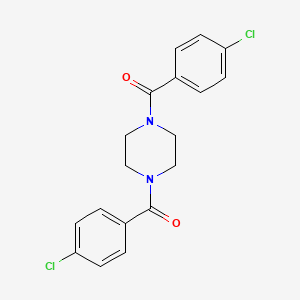![molecular formula C30H35N5O3S B2745328 N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1037222-80-2](/img/structure/B2745328.png)
N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide” is a complex organic molecule. It contains several functional groups, including a cyclohexyl group, a propanamide group, and an imidazoquinazolinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a cyclohexyl group, which is a six-membered carbon ring, attached to a larger ring structure that includes nitrogen and sulfur atoms . The presence of these heteroatoms (atoms other than carbon and hydrogen) likely contributes to the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .Applications De Recherche Scientifique
Formulation Development and Stability
A study by L. Gu et al. (1988) explored the degradation kinetics, solubility, and formulation considerations for a compound similar in structure to the one of interest, highlighting the challenges in developing stable intravenous formulations due to hydrolysis and oxidation kinetics (Gu et al., 1988).
Synthesis and Biological Activities
- A. Markosyan et al. (2015) synthesized 2-sulfanyl-substituted derivatives with significant anti-monoamine oxidase and antitumor activity, demonstrating the potential of such compounds in therapeutic applications (Markosyan et al., 2015).
- New selenosemicarbazides derived from imidazole-based carbohydrazides showed potential for yielding compounds with unique biological activities through their cyclization reactions, as investigated by A. Pieczonka et al. (2013) (Pieczonka et al., 2013).
- Synthesis of substituted derivatives with antibacterial, insecticidal, and anti-acetylcholinesterase activities was reported by H. Misra and A. Gupta (1982), indicating the versatility of these compounds in various biological applications (Misra & Gupta, 1982).
Antiviral and Antimicrobial Activities
- Novel derivatives synthesized using microwave-assisted techniques showed promising antiviral activities against respiratory and biodefense viruses, as found by P. Selvam et al. (2007), underscoring the importance of structural modifications in enhancing biological efficacy (Selvam et al., 2007).
- E. Darwish et al. (2014) developed new heterocyclic compounds incorporating a sulfamoyl moiety with potent antimicrobial properties, highlighting the role of sulfamoyl groups in the activity of these molecules (Darwish et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexyl-3-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O3S/c1-19(2)20-12-14-22(15-13-20)32-27(37)18-39-30-34-24-11-7-6-10-23(24)28-33-25(29(38)35(28)30)16-17-26(36)31-21-8-4-3-5-9-21/h6-7,10-15,19,21,25H,3-5,8-9,16-18H2,1-2H3,(H,31,36)(H,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAWKKVHZGCHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2745245.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2745246.png)



![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2745251.png)

![2-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2745253.png)
![3-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2745254.png)




